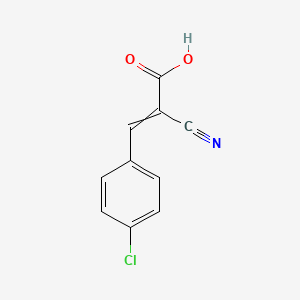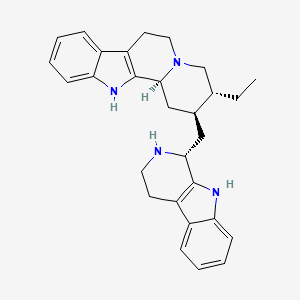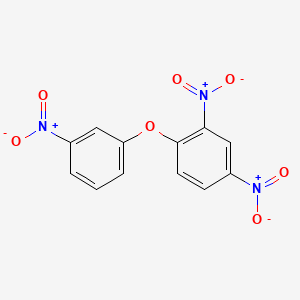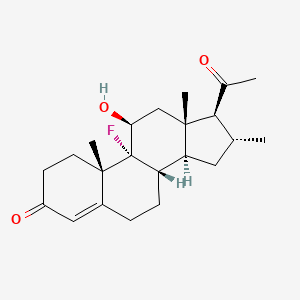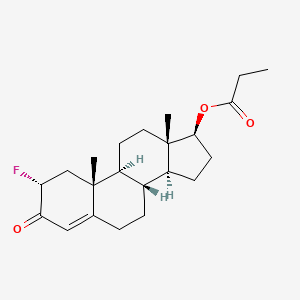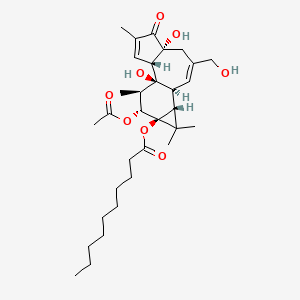
Phorbol acetate, caprate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phorbol acetate, caprate is a natural product found in Croton tiglium with data available.
Aplicaciones Científicas De Investigación
Separation Techniques and Synthesis
- Biphasic Alcoholysis for Separating Phorbol: A study introduced a method for obtaining phorbol from croton oil, enhancing its application in synthesizing phorbol esters with specific therapeutic efficacy (Fan et al., 2023).
Antimicrobial and Antimycobacterial Properties
- Antimycobacterial Activity: Phorbol esters from the fruits of Sapium indicum exhibited antimycobacterial activity, suggesting potential in treating mycobacterial infections (Chumkaew et al., 2003).
Pharmacology and Molecular Interactions
- Total Synthesis of Phorbol: A study achieved the total synthesis of phorbol, the primary member of the tigliane diterpene family, which is significant due to its complex structure and potential medicinal applications (Kawamura et al., 2016).
- Effects on Cyclooxygenases: New phorbol derivatives were isolated and demonstrated anti-inflammatory activity, offering insights into potential therapeutic applications (Ríos & Aguilar-Guadarrama, 2006).
Clinical Applications in Cancer and Hematological Disorders
- Vascular Endothelial Growth Factor Inhibition: Phorbol myristate acetate was studied in the context of inhibiting tumor cell proliferation and angiogenesis (Strumberg et al., 2005).
- Clinical Trial in Hematological Malignancies: Phorbol ester was administered in a Phase I clinical trial to patients with hematological malignancies, exploring its differentiation-inducing properties (Strair et al., 2002).
- Clinical Trial for Refractory Malignancies: Another Phase I clinical trial of phorbol ester (TPA) was conducted for patients with relapsed/refractory malignancies, contributing to the understanding of its therapeutic potential (Schaar et al., 2006).
Cellular and Molecular Studies
- Cytotoxic Phorbol Esters from Croton tiglium: Cytotoxic phorbol esters isolated from Croton tiglium were found to inhibit human tumor cell lines, providing a basis for cancer research (Du et al., 2017).
- PKC-Alpha Activation in Endothelial Cells: A study demonstrated that phorbol ester increases matrix metalloproteinase-9 secretion in capillary endothelial cells, highlighting its role in cellular processes (Park et al., 2003).
Auditory System Research
- Effect on Noise-Induced Hearing Loss: Phorbol ester was examined for its protective effect on noise-induced hearing loss, offering insights into auditory system protection (Liu et al., 2002).
Neuropharmacology
- Effects on Synaptic Depression: Research on the effects of phorbol ester on synaptic depression and glutamate receptors in cerebellar Purkinje cells contributes to our understanding of neural plasticity and neurotransmission (Endo & Launey, 2003).
Anti-HIV Research
- Anti-HIV Phorbol Esters: Phorbol diesters isolated from Croton tiglium seeds were evaluated for their inhibitory effects on HIV, highlighting their potential in HIV research (El-mekkawy et al., 2000).
Propiedades
Número CAS |
20839-15-0 |
|---|---|
Nombre del producto |
Phorbol acetate, caprate |
Fórmula molecular |
C32H48O8 |
Peso molecular |
560.7 g/mol |
Nombre IUPAC |
[(1S,2S,6R,10S,11R,13S,14R,15R)-14-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate |
InChI |
InChI=1S/C32H48O8/c1-7-8-9-10-11-12-13-14-25(35)40-32-26(29(32,5)6)23-16-22(18-33)17-30(37)24(15-19(2)27(30)36)31(23,38)20(3)28(32)39-21(4)34/h15-16,20,23-24,26,28,33,37-38H,7-14,17-18H2,1-6H3/t20-,23+,24-,26-,28-,30-,31-,32-/m1/s1 |
Clave InChI |
CSJWNHJJHIAAIG-SVOQZPEWSA-N |
SMILES isomérico |
CCCCCCCCCC(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3C=C(C[C@]4([C@H]([C@]3([C@@H]([C@H]2OC(=O)C)C)O)C=C(C4=O)C)O)CO |
SMILES |
CCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C)C)O)C=C(C4=O)C)O)CO |
SMILES canónico |
CCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C)C)O)C=C(C4=O)C)O)CO |
Otros números CAS |
28878-88-8 |
Sinónimos |
12-O-acetylphorbol-13-decanoate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



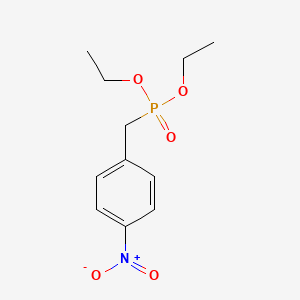
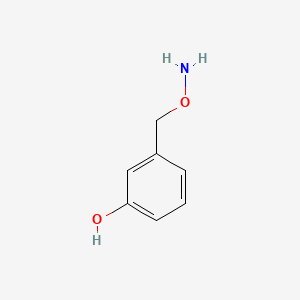
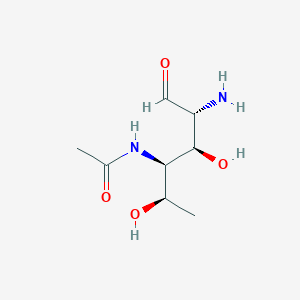
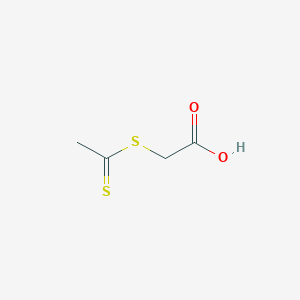
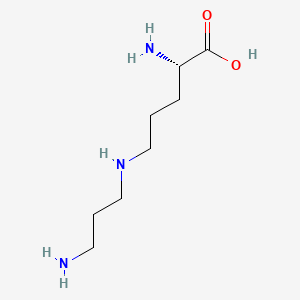
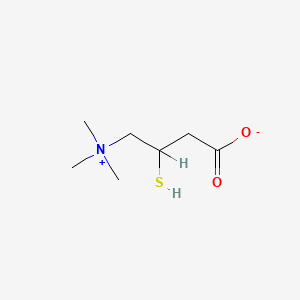
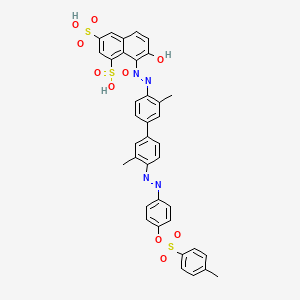
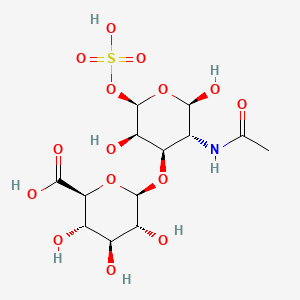
![2-[[[(5-Chloro-2-pyridinyl)amino]-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1200874.png)
